molecular formula C18H19ClN6O4S3 B10946479 7-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10946479
M. Wt: 515.0 g/mol
InChI Key: ULUSWTFNYOCDPK-UHFFFAOYSA-N
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Description

The compound 7-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features multiple functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. One possible synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Attachment of the Propanoyl Group: The next step involves the introduction of the propanoyl group to the pyrazole ring. This can be done using a propanoyl chloride derivative in the presence of a base such as triethylamine.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent.

    Coupling of the Pyrazole and Thiadiazole Rings: The pyrazole and thiadiazole rings are then coupled together using a suitable linker, such as a sulfanyl group, under mild conditions.

    Formation of the Bicyclic β-Lactam Structure: The final step involves the formation of the bicyclic β-lactam structure. This can be achieved by cyclizing the intermediate compound under acidic conditions to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound 7-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the β-lactam structure can be reduced to form the corresponding alcohol.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Medicinal Chemistry: Due to its complex structure, the compound can be used as a lead molecule for the development of new drugs, particularly antibiotics and anti-inflammatory agents.

    Biological Studies: The compound can be used to study the interactions between different functional groups and biological targets, providing insights into enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiadiazole rings can interact with active sites of enzymes, inhibiting their activity. The β-lactam structure can also interact with bacterial cell wall synthesis enzymes, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • **7-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and rings, which provide a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19ClN6O4S3

Molecular Weight

515.0 g/mol

IUPAC Name

7-[3-(4-chloro-3-methylpyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19ClN6O4S3/c1-8-11(19)5-24(23-8)4-3-12(26)20-13-15(27)25-14(17(28)29)10(6-30-16(13)25)7-31-18-22-21-9(2)32-18/h5,13,16H,3-4,6-7H2,1-2H3,(H,20,26)(H,28,29)

InChI Key

ULUSWTFNYOCDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O

Origin of Product

United States

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